- Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to BenzofuransOrganic Letters, 2018, 20(11), 3310-3313,
Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)

2,6-Dibromobenzyl Bromide structure
상품 이름:2,6-Dibromobenzyl Bromide
2,6-Dibromobenzyl Bromide 화학적 및 물리적 성질
이름 및 식별자
-
- 1,3-Dibromo-2-(bromomethyl)benzene
- 2,6-dibromobenzyl bromide
- 1,3-Dibromo-2-(bromomethyl)benzene (ACI)
- AB89807
- DB-363083
- SCHEMBL173876
- DTXSID70538840
- 1,3-dibromo-2-bromomethylbenzene
- QFXJJFWSOLXOSE-UHFFFAOYSA-N
- EN300-1266476
- MFCD13185505
- DTXCID30489627
- AS-44060
- 93701-32-7
- AKOS015966672
- 1,3-Dibromo-2-bromomethyl-benzene
- 2,6-Dibromobenzyl Bromide
-
- MDL: MFCD13185505
- 인치: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
- InChIKey: QFXJJFWSOLXOSE-UHFFFAOYSA-N
- 미소: BrC1C(CBr)=C(Br)C=CC=1
계산된 속성
- 정밀분자량: 327.79209g/mol
- 동위원소 질량: 325.79414g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 1
- 복잡도: 95
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.9
- 토폴로지 분자 극성 표면적: 0Ų
실험적 성질
- 밀도: 2.173
- 비등점: 306.3°C at 760 mmHg
- 플래시 포인트: 136.5°C
- 굴절률: 1.636
2,6-Dibromobenzyl Bromide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | D937010-1000mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$563.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D251023-20g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 20g |
$395 | 2024-08-03 | |
Advanced ChemBlocks | O32629-1G |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 1G |
$550 | 2023-09-15 | |
Enamine | EN300-1266476-250mg |
1,3-dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95.0% | 250mg |
$234.0 | 2023-10-02 | |
Aaron | AR006FC3-1g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 1g |
$23.00 | 2025-01-23 | |
Aaron | AR006FC3-10g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 10g |
$233.00 | 2023-12-13 | |
abcr | AB575156-250mg |
1,3-Dibromo-2-(bromomethyl)benzene; . |
93701-32-7 | 250mg |
€330.70 | 2024-04-15 | ||
1PlusChem | 1P006F3R-25g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 25g |
$837.00 | 2025-02-21 | |
Enamine | EN300-1266476-0.05g |
1,3-dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 0.05g |
$110.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1767207-25g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 98% | 25g |
¥9103.00 | 2024-04-24 |
2,6-Dibromobenzyl Bromide 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
참조
합성회로 2
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, reflux
참조
- 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligasePLoS One, 2012, 7(8),,
합성회로 3
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
참조
- Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; overnight, rt
참조
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt
참조
- Heterocyclic compounds and compositions for treating CNS disorders and their preparation, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, reflux
참조
- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike PropertiesACS Medicinal Chemistry Letters, 2017, 8(6), 608-613,
합성회로 7
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
참조
- Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases, World Intellectual Property Organization, , ,
합성회로 8
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane , Water ; rt → reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
참조
- Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene, China, , ,
합성회로 9
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, rt → 80 °C
참조
- Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 80 °C
참조
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 80 °C; 14 h, reflux
참조
- Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; reflux
참조
- An efficient one-pot synthesis of novel 4-aryl-1-methyloxindolesTetrahedron Letters, 2006, 47(26), 4361-4364,
합성회로 13
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 80 °C
참조
- tBuOK-Promoted Cyclization of Imines with Aryl HalidesOrganic Letters, 2020, 22(11), 4553-4556,
합성회로 14
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
참조
- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
합성회로 15
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ; rt → 85 °C; 3 h, reflux
참조
- Diamine monomers for intrinsic high-dielectric low-loss polyimides, China, , ,
합성회로 16
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride
참조
- Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226,
합성회로 17
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
참조
- Preparation of benzodiazepinone compounds useful in the treatment of skin conditions, United States, , ,
합성회로 18
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 16 h, 80 °C
참조
- Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation, World Intellectual Property Organization, , ,
합성회로 19
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, rt → reflux
참조
- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
2,6-Dibromobenzyl Bromide Raw materials
2,6-Dibromobenzyl Bromide Preparation Products
2,6-Dibromobenzyl Bromide 관련 문헌
-
Zhengong Meng,Guijun Li,Hon-Fai Wong,Sheung-Mei Ng,Sze-Chun Yiu,Cheuk-Lam Ho,Chi-Wah Leung,Ian Manners,Wai-Yeung Wong Nanoscale 2017 9 731
93701-32-7 (2,6-Dibromobenzyl Bromide) 관련 제품
- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 2140966-12-5(3-amino-4-cyclobutyl-3-methylbutanamide)
- 15889-95-9(Methyl 3-Hydroxyheptanoate)
- 1803580-67-7(3-phenyl-2-azaspiro[3.3]heptane)
- 83663-39-2(3-bromo-4-ethylthiophene)
- 1139238-49-5((4-methoxyphenyl)(pyrrolidin-2-yl)methanol)
- 1105232-71-0(3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole)
- 1076-94-4(2,4-Pyrimidinediamine,N2,N2,N4,N4-tetramethyl-)
- 921850-52-4(5-(oxolan-2-yl)methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2470278-95-4((2R)-1,1-difluoro-4-methylpentan-2-amine hydrochloride)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide

순결:99%/99%
재다:10g/25g
가격 ($):234.0/469.0